molecular formula C14H12N4O3S B2354804 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034368-50-6

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2354804
CAS No.: 2034368-50-6
M. Wt: 316.34
InChI Key: CEIHEZFJTDBEMJ-UHFFFAOYSA-N
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring, an oxadiazole ring, and a thiophene group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the oxadiazole and thiophene groups. Common synthetic routes include:

  • Oxidative cyclization: This method involves the oxidation of sulfur-containing precursors to form the oxadiazole ring.

  • Condensation reactions: These reactions are used to form the pyridine ring and attach the thiophene group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiophene group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

  • Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Amines, reduced oxadiazoles.

  • Substitution: Substituted pyridines, various derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other oxadiazoles, thiophenes, or pyridines, but the exact arrangement and substitution pattern set it apart. Some similar compounds include:

  • Oxadiazoles: Various derivatives with different substituents.

  • Thiophenes: Compounds with different substituents on the thiophene ring.

  • Pyridines: Other pyridine derivatives with different functional groups.

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Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11(5-9-2-4-22-8-9)16-7-13-17-14(18-21-13)10-1-3-15-12(20)6-10/h1-4,6,8H,5,7H2,(H,15,20)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIHEZFJTDBEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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